molecular formula C11H22N2 B1463731 (3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine CAS No. 1932552-67-4

(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine

Cat. No. B1463731
CAS RN: 1932552-67-4
M. Wt: 182.31 g/mol
InChI Key: CLNMUPYECOXNEZ-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound. It consists of a pyrrole ring and a pyrazine ring . This scaffold has attracted significant interest due to its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .


Synthesis Analysis

  • Direct C-H Arylation : Utilization of C-H functionalization methods. These methods enable the synthesis of diverse pyrrolopyrazine derivatives .

properties

IUPAC Name

(3S,8aR)-3-(2-methylpropyl)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-9(2)6-10-8-13-5-3-4-11(13)7-12-10/h9-12H,3-8H2,1-2H3/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNMUPYECOXNEZ-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 3
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 4
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 5
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine
Reactant of Route 6
(3S,8aR)-3-Isobutyloctahydropyrrolo[1,2-a]pyrazine

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